molecular formula C25H20F3N3O2S B11064787 (2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

(2Z)-3-(4-fluorobenzyl)-2-[(4-fluorobenzyl)imino]-N-(4-fluorophenyl)-4-oxo-1,3-thiazinane-6-carboxamide

Cat. No.: B11064787
M. Wt: 483.5 g/mol
InChI Key: FJIMCJYSSIQDGE-UHFFFAOYSA-N
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Description

3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is a complex organic compound featuring multiple fluorobenzyl groups and a thiazinane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 4-fluorobenzyl chloride and 4-fluorobenzylamine. These intermediates undergo condensation reactions with thiazine derivatives under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Advanced purification techniques, including chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl groups can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-FLUOROBENZYL)-2-[(4-FLUOROBENZYL)IMINO]-N~6~-(4-FLUOROPHENYL)-4-OXO-1,3-THIAZINANE-6-CARBOXAMIDE is unique due to its multiple fluorobenzyl groups and thiazinane ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H20F3N3O2S

Molecular Weight

483.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-2-[(4-fluorophenyl)methylimino]-4-oxo-1,3-thiazinane-6-carboxamide

InChI

InChI=1S/C25H20F3N3O2S/c26-18-5-1-16(2-6-18)14-29-25-31(15-17-3-7-19(27)8-4-17)23(32)13-22(34-25)24(33)30-21-11-9-20(28)10-12-21/h1-12,22H,13-15H2,(H,30,33)

InChI Key

FJIMCJYSSIQDGE-UHFFFAOYSA-N

Canonical SMILES

C1C(SC(=NCC2=CC=C(C=C2)F)N(C1=O)CC3=CC=C(C=C3)F)C(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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